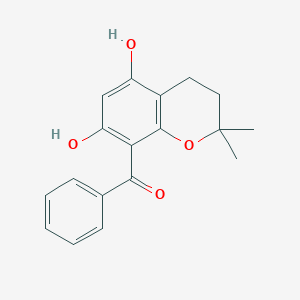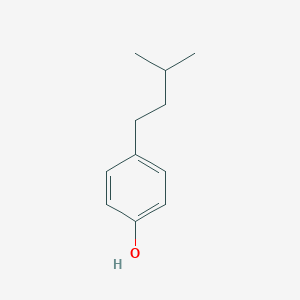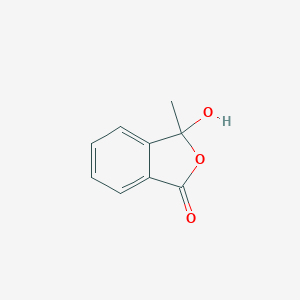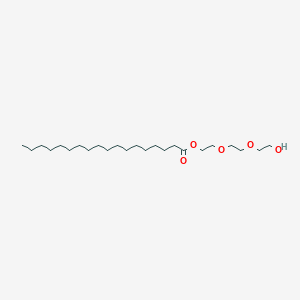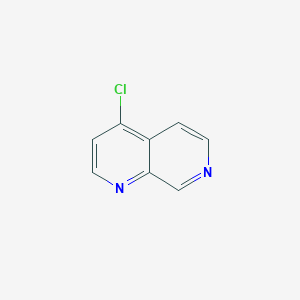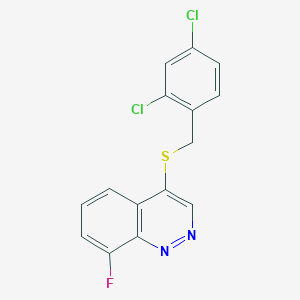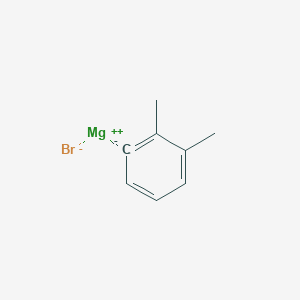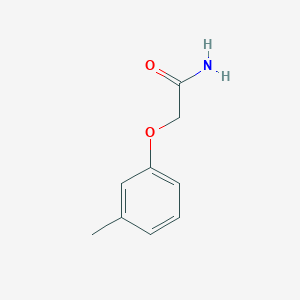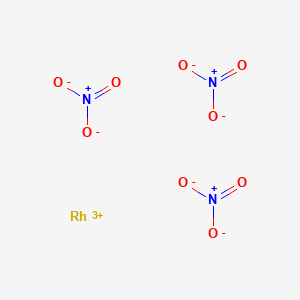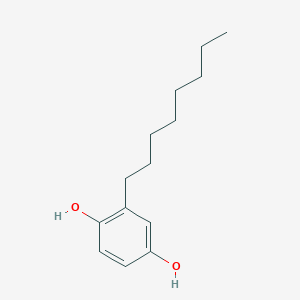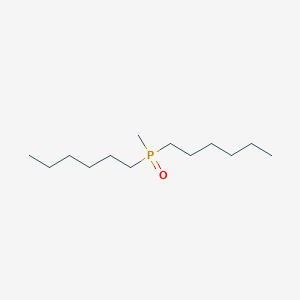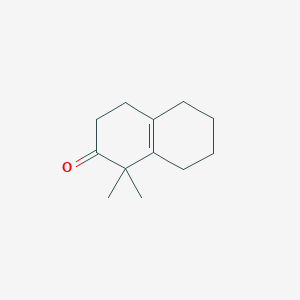
2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- is a cyclic ketone that belongs to the class of organic compounds known as naphthalenes. It is commonly referred to as dihydro-β-ionone and is used in the fragrance industry as a component of perfumes and other scented products. However, recent studies have shown that this compound has potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- is not fully understood. However, it is believed that its neuroprotective effects are due to its ability to scavenge free radicals and inhibit oxidative stress. It has also been shown to modulate the activity of certain enzymes and proteins involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- has a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anti-inflammatory effects and to modulate the activity of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- in lab experiments is its neuroprotective effects. This makes it a useful tool for studying neurodegenerative diseases and other conditions that affect the nervous system. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Orientations Futures
There are several potential future directions for research on 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl-. One area of interest is in the development of new treatments for neurodegenerative diseases. Another potential direction is in the study of its effects on other systems in the body, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- can be achieved through a variety of methods. One common method involves the reduction of β-ionone with sodium borohydride in the presence of acetic acid. Another method involves the hydrogenation of β-ionone over a palladium catalyst.
Applications De Recherche Scientifique
2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of neuroscience, where it has been shown to have neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and prevent cell death in models of neurodegenerative diseases.
Propriétés
Numéro CAS |
1609-25-2 |
|---|---|
Nom du produit |
2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- |
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C12H18O/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13/h3-8H2,1-2H3 |
Clé InChI |
LQOBSLHZHXWKAO-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CCCC2)CCC1=O)C |
SMILES canonique |
CC1(C2=C(CCCC2)CCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



